N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
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Overview
Description
“N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine” include a boiling point of 191-193°C . The compound is a liquid at room temperature .Scientific Research Applications
Pharmacological Characterization
- Kappa-Opioid Receptor Antagonist : A derivative, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), acts as a kappa-opioid receptor (KOR) antagonist. It shows potential in treating depression and addiction disorders, demonstrated through its efficacy in mouse models of antidepressant-like behavior, stress attenuation, and cocaine-seeking behavior (Grimwood et al., 2011).
Chemical Synthesis
- Synthesis as Key Intermediate : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a crucial intermediate in synthesizing premafloxacin, a veterinary antibiotic. The synthesis process involves asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).
Heterogeneous Catalysis
- Ruthenium Carbene Catalysts : The compound N,N-bis(pyridin-2-ylmethyl)-3-(1H-pyrrol-1-yl)propan-1-amine (bpea-pyr) has been utilized in the preparation of new Ru complexes for olefin epoxidation, showcasing its role in catalytic applications (Dakkach et al., 2014).
Spectroscopic Studies
- Identification and Derivatization : Pyrrolidin-1-yl derivatives have been identified and characterized using spectroscopic methods, emphasizing their chemical properties and reactions (Nycz et al., 2016).
Oxidation Catalysis
- Oxidative Transformation : Ceria-supported nanogold catalysts have been used for the oxidative transformation of cyclic amines to lactams, where pyrrolidine derivatives play a significant role (Dairo et al., 2016).
Cycloaddition Chemistry
- Polar [3+2] Cycloaddition : Research on pyrrolidines, including the synthesis of 1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine, has been conducted, highlighting their importance in medicinal chemistry and industrial applications (Żmigrodzka et al., 2022).
Palladium Catalysis
- Enantioselective Catalysis : Pyrrolidine derivatives have been used in asymmetric Grignard cross-coupling reactions, demonstrating their role in stereoselective synthesis (Nagel et al., 1997).
Complex Formation
- (Pyridyl)imine Palladium Complexes : These complexes, including 3-methoxy-N-((pyridin-2-yl)methylene)propan-1-amine derivatives, have been studied for their catalytic behavior in methoxycarbonylation of olefins (Zulu et al., 2020).
Future Directions
The future directions in the research and development of pyrrolidine derivatives like “N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by efficiently exploring the pharmacophore space due to sp3-hybridization .
properties
IUPAC Name |
N-methyl-3-pyrrolidin-1-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-5-4-8-10-6-2-3-7-10/h9H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKBNZLWSVHLAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566360 |
Source
|
Record name | N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | |
CAS RN |
99114-68-8 |
Source
|
Record name | N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 99114-68-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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